Didesmethylsibutramine-d7

Beschreibung

BenchChem offers high-quality Didesmethylsibutramine-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Didesmethylsibutramine-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

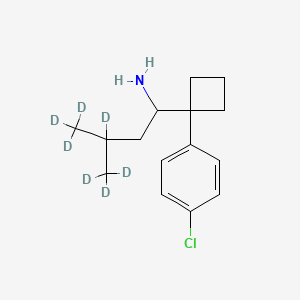

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/i1D3,2D3,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSACWZKKZPCHN-UENXPIBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601143069 | |

| Record name | 1-(4-Chlorophenyl)-α-[2-(methyl-d3)propyl-2,3,3,3-d4]cyclobutanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601143069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188331-25-0 | |

| Record name | 1-(4-Chlorophenyl)-α-[2-(methyl-d3)propyl-2,3,3,3-d4]cyclobutanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188331-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-α-[2-(methyl-d3)propyl-2,3,3,3-d4]cyclobutanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601143069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Didesmethylsibutramine-d7: A Technical Guide for Researchers

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethylsibutramine-d7 is the deuterated analog of didesmethylsibutramine (B18375), a primary active metabolite of the anti-obesity drug, sibutramine (B127822). Sibutramine was formerly marketed for the management of obesity but was withdrawn from the market in several countries due to concerns about its cardiovascular side effects. The pharmacological effects of sibutramine are primarily attributed to its active metabolites, monodesmethylsibutramine (M1) and didesmethylsibutramine (M2), which are more potent inhibitors of monoamine reuptake than the parent drug itself.

Didesmethylsibutramine, also known as nor-nor-sibutramine, is a potent inhibitor of the reuptake of norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA) at their respective transporters (NET, SERT, and DAT). This action leads to an increase in the synaptic concentrations of these neurotransmitters, which is believed to be the mechanism behind its effects on satiety and energy expenditure.

The deuterated form, Didesmethylsibutramine-d7, serves as an invaluable tool in analytical and bioanalytical chemistry. Its primary application is as an internal standard in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of didesmethylsibutramine in biological matrices like plasma and urine. The stable isotope labeling with deuterium (B1214612) (d7) imparts a mass shift without significantly altering its chemical and physical properties, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer while co-eluting chromatographically. This ensures high precision and accuracy in pharmacokinetic and metabolic studies of sibutramine and its metabolites.

Pharmacological Profile

Didesmethylsibutramine is a triple reuptake inhibitor, exhibiting varying affinities for the serotonin, norepinephrine, and dopamine transporters. The binding affinities (Ki) are presented in the table below. The (R)-enantiomer is a more potent inhibitor of monoamine reuptake compared to the (S)-enantiomer.[1]

Data Presentation

Table 1: Binding Affinity (Ki, nM) of Didesmethylsibutramine Enantiomers for Monoamine Transporters [1]

| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |

| Racemate | 20 | 15 | 45 |

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |

Table 2: Pharmacokinetic Parameters of Didesmethylsibutramine (M2) in Humans Following Oral Administration of Sibutramine

| Parameter | Value | Reference |

| Tmax (hours) | ~3 | [2] |

| Cmax (ng/mL) | 6.19 (in obese adolescents after 15 mg single dose) | [2] |

| AUC0-inf (ng·h/mL) | 90.5 (in obese adolescents after 15 mg single dose) | [2] |

| Elimination Half-life (hours) | 18 (fasting conditions) | [2] |

Signaling and Metabolic Pathways

The metabolic conversion of sibutramine to its active metabolites is a critical step in its pharmacological action. This process primarily occurs in the liver and is mediated by the cytochrome P450 enzyme system.

References

An In-depth Technical Guide to Didesmethylsibutramine-d7: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethylsibutramine-d7 is the deuterated analog of didesmethylsibutramine (B18375), a primary active metabolite of the anti-obesity drug sibutramine (B127822). Due to its structural similarity and mass difference, Didesmethylsibutramine-d7 serves as an ideal internal standard for the quantitative analysis of didesmethylsibutramine in complex biological matrices by mass spectrometry-based methods. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols relevant to the use of Didesmethylsibutramine-d7 in a research and drug development setting.

Chemical Structure and Properties

Didesmethylsibutramine-d7 is structurally identical to didesmethylsibutramine, with the exception of seven deuterium (B1214612) atoms replacing hydrogen atoms on the isobutyl side chain. This isotopic labeling results in a higher molecular weight, which allows for its differentiation from the unlabeled analyte in mass spectrometric analyses.

Table 1: Chemical Identifiers of Didesmethylsibutramine-d7 Hydrochloride

| Identifier | Value |

| Chemical Name | 1-(1-(4-Chlorophenyl)cyclobutyl)-3-(methyl-d3)butan-3,4,4,4-d4-1-amine, hydrochloride (1:1)[1][2][3] |

| CAS Number | 1188263-87-7[3][4] |

| Molecular Formula | C₁₅H₁₅D₇ClN · HCl[2][3] |

| Molecular Weight | 295.3 g/mol (Hydrochloride salt)[4] |

Table 2: Physicochemical Properties of Didesmethylsibutramine (Non-deuterated)

| Property | Value | Source |

| Molecular Weight | 251.79 g/mol | [5][6] |

| XLogP3 | 4.5 | [5][7] |

| Boiling Point | 337.9 °C | [8] |

| Density | 1.072 g/cm³ | [8] |

| pKa (strongest basic) | 10.45 | PubChem (Predicted) |

Metabolic Pathway of Sibutramine

Sibutramine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, to form its pharmacologically active metabolites, monodesmethylsibutramine (M1) and didesmethylsibutramine (M2). Didesmethylsibutramine is formed via N-demethylation of monodesmethylsibutramine.[6]

Experimental Protocols

Synthesis of Didesmethylsibutramine-d7

A specific, detailed experimental protocol for the synthesis of Didesmethylsibutramine-d7 is not widely published. However, it can be synthesized by adapting established methods for the synthesis of sibutramine and its metabolites, incorporating a deuterated starting material. A plausible synthetic route would involve the use of a deuterated Grignard reagent, such as isobutyl-d7-magnesium bromide, reacting with 1-(4-chlorophenyl)cyclobutanecarbonitrile.

Proposed Synthetic Workflow:

Quantification of Didesmethylsibutramine in Human Plasma using LC-MS/MS with Didesmethylsibutramine-d7 as an Internal Standard

This protocol is adapted from a validated method for the analysis of sibutramine and its metabolites in human plasma.[9]

1. Preparation of Stock and Working Solutions:

-

Didesmethylsibutramine-d7 (Internal Standard) Stock Solution: Prepare a 100.0 µg/mL stock solution in methanol (B129727).

-

Didesmethylsibutramine-d7 Working Solution: Dilute the stock solution with 50% methanol to a final concentration of 30.0 ng/mL.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples of unlabeled didesmethylsibutramine in blank human plasma at the desired concentration levels.

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the 30.0 ng/mL Didesmethylsibutramine-d7 internal standard working solution.

-

Add 100 µL of 10 mM KH₂PO₄ solution and vortex for 10 seconds.

-

Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 20 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mass Spectrometry (Tandem Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Mass Transitions:

-

Didesmethylsibutramine: m/z 252.2 → 124.9[9]

-

Didesmethylsibutramine-d7: The precursor ion will be approximately m/z 259.2. The product ion will likely be the same as the unlabeled compound, m/z 124.9, assuming the fragmentation occurs on the non-deuterated portion of the molecule. The exact mass transition should be optimized experimentally.

-

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of didesmethylsibutramine to Didesmethylsibutramine-d7 against the concentration of the calibration standards.

-

Determine the concentration of didesmethylsibutramine in unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical Workflow:

Conclusion

Didesmethylsibutramine-d7 is an essential tool for the accurate and precise quantification of didesmethylsibutramine in biological samples. Its use as an internal standard in LC-MS/MS methods helps to correct for variability in sample preparation and instrument response, ensuring high-quality data for pharmacokinetic, metabolic, and toxicological studies. This guide provides the foundational knowledge and detailed protocols necessary for the effective implementation of Didesmethylsibutramine-d7 in a laboratory setting.

References

- 1. theclinivex.com [theclinivex.com]

- 2. theclinivex.com [theclinivex.com]

- 3. tlcstandards.com [tlcstandards.com]

- 4. biomall.in [biomall.in]

- 5. Didesmethylsibutramine | C15H22ClN | CID 134772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Didesmethylsibutramine - Wikipedia [en.wikipedia.org]

- 7. Didesmethyl Sibutramine-d6 | C15H22ClN | CID 45038989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Synthesis and Characterization of Didesmethylsibutramine-d7

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and characterization of Didesmethylsibutramine-d7 (DDS-d7), a deuterated isotopologue of the active metabolite of sibutramine (B127822). DDS-d7 is a critical internal standard for pharmacokinetic and metabolic studies, ensuring accurate quantification in complex biological matrices.

Introduction

Didesmethylsibutramine, an active metabolite of the anti-obesity drug sibutramine, acts as a monoamine reuptake inhibitor.[1] To facilitate rigorous bioanalytical studies, a stable isotope-labeled internal standard is essential. Didesmethylsibutramine-d7, with a molecular formula of C15H16D7Cl2N and a CAS number of 1188331-25-0, serves this purpose by providing a compound that co-elutes with the analyte but is distinguishable by mass spectrometry, thus correcting for matrix effects and variations in sample processing.[2]

Synthesis of Didesmethylsibutramine-d7

While specific proprietary synthesis methods may vary, a plausible and common approach for deuterium (B1214612) labeling involves the reduction of a suitable precursor with a deuterated reducing agent. The following proposed synthesis pathway is based on established chemical principles for the synthesis of sibutramine and its metabolites, combined with general methods for isotopic labeling.

Proposed Synthetic Pathway

A potential synthetic route to Didesmethylsibutramine-d7 involves the preparation of a key intermediate, an amide or a nitrile, which is then reduced using a deuterium source to introduce the seven deuterium atoms.

References

A Technical Guide to Commercially Available Didesmethylsibutramine-d7 Standards for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Didesmethylsibutramine-d7, a critical internal standard for the quantitative analysis of sibutramine (B127822) and its metabolites. This document outlines the properties of these standards, their commercial availability, and detailed experimental protocols for their use in bioanalytical assays.

Introduction

Didesmethylsibutramine (B18375), an active metabolite of the anorectic drug sibutramine, has been identified as a potential adulterant in weight loss supplements. Accurate and reliable quantification of sibutramine and its metabolites is crucial for clinical monitoring, pharmacokinetic studies, and forensic toxicology. Didesmethylsibutramine-d7, a deuterated analog, serves as an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled analyte, ensuring high accuracy and precision in quantitative analysis.

Commercial Availability and Specifications

Several reputable suppliers offer Didesmethylsibutramine-d7 standards. While specific quantitative data such as purity and isotopic enrichment are lot-dependent and should always be confirmed with the supplier's Certificate of Analysis (CoA), the following tables summarize the generally available information for these products.

Table 1: Commercially Available Didesmethylsibutramine-d7 Standards

| Supplier | Catalog Number | CAS Number | Molecular Formula | Form |

| Acanthus Research | SIB-16-002 | 1188331-25-0 | C₁₅H₁₆D₇Cl₂N | Not Specified |

| Clinivex | RCLSTLS056 | 1188263-87-7 | C₁₅H₁₅D₇ClN·HCl | Not Specified |

| MedchemExpress | HY-110034S | 1188263-87-7 | C₁₅H₁₆D₇Cl₂N | Solid/Powder |

| Pharmaffiliates | PA STI 031000 | 1188263-87-7 | C₁₅H₁₆D₇Cl₂N | Not Specified |

| Toronto Research Chemicals | D441172 | 1188263-87-7 | C₁₅H₁₅D₇ClN·HCl | Not Specified |

Table 2: Representative Quantitative Data for Didesmethylsibutramine-d7 Standards

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥98% | HPLC, LC-MS |

| Isotopic Purity (Enrichment) | ≥99 atom % D | Mass Spectrometry |

| Supplied As | Neat Solid or Solution | - |

| Recommended Storage | -20°C for long-term storage | As per CoA |

Note: The data in Table 2 is representative. Users must refer to the lot-specific Certificate of Analysis provided by the supplier for precise quantitative information.

Metabolic Pathway of Sibutramine

Sibutramine undergoes extensive metabolism in the liver, primarily through N-demethylation, to form its active metabolites, monodesmethylsibutramine (M1) and didesmethylsibutramine (M2). The cytochrome P450 enzyme CYP2B6 is the primary catalyst for these reactions.[1] The metabolic cascade is illustrated in the diagram below.

References

Didesmethylsibutramine-d7 material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Didesmethylsibutramine-d7, a deuterated analog of Didesmethylsibutramine (B18375), which is an active metabolite of the anorectic drug Sibutramine (B127822). This guide consolidates available data on its chemical and physical properties, safety information, metabolic pathway, and analytical methodologies.

Chemical and Physical Properties

Didesmethylsibutramine-d7 is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Sibutramine due to its mass difference from the parent compound.[1] The following tables summarize the key chemical and physical properties for both Didesmethylsibutramine-d7 and its non-deuterated counterpart.

Table 1: Chemical Identification

| Identifier | Didesmethylsibutramine-d7 Hydrochloride | N,N-Didesmethyl Sibutramine |

| Synonyms | 1-(1-(4-Chlorophenyl)cyclobutyl)-3-(methyl-d3)butan-3,4,4,4-d4-1-amine, hydrochloride (1:1)[2][3] | 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine[4][5] |

| CAS Number | 1188263-87-7[2] | 84467-54-9[4][5] |

| Molecular Formula | C₁₅H₁₅D₇ClN · HCl[2] | C₁₅H₂₂ClN[4][5] |

| Molecular Weight | 258.84 (free base) + 36.46 (HCl)[2][3] | 251.80 g/mol [4] |

Table 2: Physical and Chemical Properties

| Property | Didesmethylsibutramine-d7 Hydrochloride | N,N-Didesmethyl Sibutramine |

| Appearance | Data not available | Data not available |

| Storage Conditions | 2-8°C Refrigerator[6] | Keep container tightly closed in a dry and well-ventilated place.[7] |

| Shipping Conditions | Ambient temperature[6] | Data not available |

| Solubility | Data not available | Data not available |

| Boiling Point | Data not available | 337.90 °C[8] |

| Density | Data not available | 1.072 g/cm³[8] |

Safety and Hazard Information

Table 3: Hazard Identification and First Aid

| Hazard | Description |

| Pictogram(s) | No data available[7] |

| Signal Word | No data available[7] |

| Hazard Statement(s) | No data available[7] |

| Precautionary Statement(s) | No data available[7] |

| First-Aid: Inhalation | If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.[7] |

| First-Aid: Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7] |

| First-Aid: Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[7] |

| First-Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7] |

Table 4: Fire-Fighting and Accidental Release Measures

| Measure | Description |

| Suitable Extinguishing Media | Water, dry chemical, carbon dioxide, or alcohol-resistant foam.[7] |

| Specific Hazards | Carbon oxides, Nitrogen oxides, Hydrogen fluoride, Sulphur oxides.[7] |

| Protective Equipment | Wear self-contained breathing apparatus for fire fighting if necessary.[7] |

| Personal Precautions | Keep unnecessary personnel away. Wear appropriate personal protective equipment. Avoid inhalation of dust. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing. Ensure adequate ventilation.[7] |

| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground.[7] |

| Cleaning Methods | Absorb spill with inert material, then place in a chemical waste container.[7] |

Table 5: Handling, Storage, and Personal Protection

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. Wash thoroughly after handling.[7] |

| Storage | Keep container tightly closed in a dry and well-ventilated place.[7] |

| Engineering Controls | A laboratory fume hood or other appropriate form of local exhaust ventilation.[7] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[7] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves.[7] |

| Respiratory Protection | If the respirator is the only means of protection, a full-face supplied air respirator must be used.[7] |

Table 6: Stability and Reactivity

| Parameter | Information |

| Reactivity | The product is stable and non-reactive under normal conditions of use, storage, and transport. |

| Chemical Stability | Material is stable under normal conditions. |

| Possibility of Hazardous Reactions | No dangerous reaction known under conditions of normal use. |

| Conditions to Avoid | Contact with incompatible materials. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition Products | Irritating and/or toxic fumes or gases. Emits toxic fumes under fire conditions.[7] |

Table 7: Toxicological Information (for N,N-Didesmethyl Sibutramine)

| Endpoint | Result |

| Acute Toxicity (Oral LD50) | No data available[7] |

| Acute Toxicity (Inhalation) | No data available[7] |

| Acute Toxicity (Dermal) | No data available[7] |

| Skin Corrosion/Irritation | No data available[7] |

| Serious Eye Damage/Irritation | No data available[7] |

| Respiratory or Skin Sensitization | No data available[7] |

| Germ Cell Mutagenicity | No data available[7] |

| Carcinogenicity | No data available[7] |

| Reproductive Toxicity | No data available[7] |

| STOT-Single Exposure | No data available[7] |

| STOT-Repeated Exposure | No data available[7] |

| Aspiration Hazard | Based on available data, the classification criteria are not met.[7] |

Ecological Information: There are no data on the ecotoxicity of this product.[7]

Disposal Considerations: Product may be burned in an incinerator equipped with an afterburner and scrubber. Excess and expired materials should be offered to a licensed hazardous material disposal company.[7]

Metabolic Pathway of Sibutramine

Didesmethylsibutramine is an active metabolite of Sibutramine. Following administration, Sibutramine undergoes N-demethylation to form desmethylsibutramine (B128398) (Metabolite 1), which is further demethylated by the enzyme CYP2B6 to produce didesmethylsibutramine (Metabolite 2).[4]

Caption: Metabolic pathway of Sibutramine to Didesmethylsibutramine.

Experimental Protocols

Analytical Method for Quantification in Human Plasma

A common method for the quantification of Didesmethylsibutramine in human plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Didesmethylsibutramine-d7 is an ideal internal standard for this assay.

Experimental Workflow:

Caption: LC-MS/MS analytical workflow for Didesmethylsibutramine.

Table 8: Example LC-MS/MS Parameters

| Parameter | Value |

| LC Column | Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) |

| Mobile Phase | 5 mM ammonium (B1175870) formate (B1220265) : acetonitrile (B52724) (10:90, v/v) |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Didesmethylsibutramine) | m/z 252.2 -> 124.9 |

Note: This is an example protocol and specific parameters may vary between laboratories.

Concluding Remarks

Didesmethylsibutramine-d7 is a critical tool for the accurate quantification of the active metabolite of Sibutramine in biological matrices. While a comprehensive safety profile for the deuterated compound is not available, the data from its non-deuterated analog suggests that it should be handled with care in a laboratory setting, following standard safety protocols for pharmaceutical compounds. The provided analytical workflow and metabolic pathway information serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tlcstandards.com [tlcstandards.com]

- 3. theclinivex.com [theclinivex.com]

- 4. Didesmethylsibutramine - Wikipedia [en.wikipedia.org]

- 5. Didesmethylsibutramine | C15H22ClN | CID 134772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. Didesmethyl sibutramine | 84467-54-9 | FD21744 | Biosynth [biosynth.com]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Sibutramine Metabolites Using Didesmethylsibutramine-d7

These application notes provide a comprehensive guide for the quantitative analysis of sibutramine (B127822) and its primary active metabolites, N-monodesmethylsibutramine (M1) and N-didesmethylsibutramine (M2), in biological matrices. The use of a deuterated internal standard, Didesmethylsibutramine-d7, ensures high accuracy and precision in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Sibutramine, formerly marketed as an appetite suppressant for the management of obesity, undergoes extensive first-pass metabolism in the liver to form its pharmacologically active metabolites, M1 and M2.[1] Accurate quantification of these metabolites is crucial for pharmacokinetic, bioequivalence, and toxicological studies.[2][3] The use of a stable isotope-labeled internal standard (IS), such as Didesmethylsibutramine-d7, is the gold standard for LC-MS/MS-based quantification. This is because the IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable and reproducible results.[2]

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of sibutramine, M1, and M2 in human plasma.

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a robust method for extracting sibutramine and its metabolites from plasma samples.[2]

Materials:

-

Human plasma samples

-

Sibutramine, N-desmethylsibutramine (M1), and N-didesmethylsibutramine (M2) analytical standards

-

Didesmethylsibutramine-d7 (and other deuterated standards like Sibutramine-d7 and N-desmethylsibutramine-d7 if available) internal standard stock solution (e.g., 30.0 ng/mL in 50% methanol)[2]

-

Methyl tertiary butyl ether (MTBE)[2]

-

10 mM KH2PO4 solution[2]

-

Reconstitution solution (e.g., acetonitrile:5 mM ammonium (B1175870) formate, 90:10, v/v)[2]

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Pipette 100 µL of the plasma sample into a polypropylene (B1209903) tube.[2]

-

Add 50 µL of the internal standard working solution (e.g., 30.0 ng/mL of Didesmethylsibutramine-d7 and other deuterated standards).[2]

-

Add 100 µL of 10 mM KH2PO4 solution.[2]

-

Add 2.5 mL of MTBE.[2]

-

Vortex the mixture for approximately 5 minutes.[2]

-

Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.[2]

-

Transfer the supernatant (organic layer) to a clean polypropylene tube.[2]

-

Evaporate the solvent to dryness under a stream of nitrogen gas at 40 °C.[2]

-

Reconstitute the dried residue with 200 µL of the reconstitution solution.[2]

-

Vortex the sample for 2 minutes.[2]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

Instrumentation:

-

A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.[2]

Chromatographic Conditions:

-

Analytical Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm, 80 Å) or equivalent.[2]

-

Mobile Phase: 5 mM ammonium formate:acetonitrile (10:90, v/v).[2]

-

Flow Rate: 0.6 mL/min.[2]

-

Injection Volume: 20 µL.[2]

-

Column Temperature: 40 °C.[2]

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[2]

-

MRM Transitions: The following precursor to product ion transitions should be monitored:

Data Presentation

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of sibutramine and its metabolites using deuterated internal standards.

Table 1: Calibration Curve and Linearity Data [2]

| Analyte | Concentration Range (pg/mL) | Correlation Coefficient (r²) |

| Sibutramine | 10.0–10,000.0 | > 0.9997 |

| N-desmethylsibutramine (M1) | 10.0–10,000.0 | > 0.9997 |

| N-didesmethylsibutramine (M2) | 10.0–10,000.0 | > 0.9997 |

Table 2: Precision and Accuracy Data [2]

| Analyte | QC Level | Concentration (pg/mL) | Within-Run Precision (%CV) | Within-Run Accuracy (%) | Between-Run Precision (%CV) | Between-Run Accuracy (%) |

| Sibutramine | LQC | 30.0 | 2.9 | 99.0 | 2.8 | 101.7 |

| MQC | 3500.0 | 1.3 | 99.9 | 1.6 | 99.4 | |

| HQC | 8000.0 | 1.9 | 99.7 | 2.1 | 99.5 | |

| N-desmethylsibutramine (M1) | LQC | 30.0 | 3.4 | 97.1 | 3.2 | 99.3 |

| MQC | 3500.0 | 1.6 | 98.7 | 1.2 | 99.8 | |

| HQC | 8000.0 | 2.5 | 98.2 | 2.7 | 99.5 | |

| N-didesmethylsibutramine (M2) | LQC | 30.0 | 2.8 | 96.3 | 3.4 | 98.0 |

| MQC | 3500.0 | 1.6 | 98.7 | 2.1 | 100.4 | |

| HQC | 8000.0 | 2.1 | 97.9 | 2.9 | 99.8 |

LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Table 3: Recovery Data [2]

| Analyte | QC Level | Concentration (pg/mL) | Extraction Recovery (%) |

| Sibutramine | LQC | 30.0 | 99.6 ± 3.5 |

| MQC | 3500.0 | 88.2 ± 2.7 | |

| HQC | 8000.0 | 97.6 ± 4.7 | |

| N-desmethylsibutramine (M1) | LQC | 30.0 | 95.5 ± 9.7 |

| MQC | 3500.0 | 92.6 ± 10.2 | |

| HQC | 8000.0 | 92.3 ± 4.7 | |

| N-didesmethylsibutramine (M2) | LQC | 30.0 | 99.2 ± 2.4 |

| MQC | 3500.0 | 94.2 ± 1.7 | |

| HQC | 8000.0 | 94.5 ± 6.1 | |

| Didesmethylsibutramine-d7 (IS) | - | 30.0 | 98.7 ± 6.4 |

Visualizations

Metabolism of Sibutramine

Sibutramine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4 to its active N-desmethyl metabolites, M1 and M2.[4]

Caption: Phase I metabolism of sibutramine to its active metabolites.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of sibutramine metabolites from biological samples.

References

Application Notes and Protocols for Solid-Phase Extraction of Didesmethylsibutramine-d7

Introduction

Didesmethylsibutramine (B18375) is one of the primary active metabolites of sibutramine (B127822), a medication previously used to treat obesity. For pharmacokinetic and metabolic studies, particularly those employing mass spectrometry, a deuterated internal standard such as Didesmethylsibutramine-d7 is essential for accurate quantification. Solid-phase extraction (SPE) is a widely utilized technique for the cleanup and concentration of analytes from complex biological matrices prior to analysis. This document provides a detailed protocol for the solid-phase extraction of Didesmethylsibutramine-d7 from human plasma, based on established methods for its non-deuterated analog.

Principle of the Method

This protocol employs a reversed-phase SPE methodology. In this technique, the nonpolar stationary phase of the SPE cartridge retains the analyte of interest from a polar sample matrix. Interferences are then washed away with a polar solvent, and the analyte is subsequently eluted with a nonpolar solvent. This method is effective for the extraction of Didesmethylsibutramine-d7 from plasma for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes representative quantitative data for the extraction of the non-deuterated analog, didesmethylsibutramine (M2), which is expected to be comparable for Didesmethylsibutramine-d7.

| Parameter | Value | Reference |

| Analyte | Didesmethylsibutramine (M2) | [1][2] |

| Matrix | Human Plasma | [1][2] |

| Extraction Method | Solid-Phase Extraction | [1][2] |

| Overall Recovery | 77.9% | [1][2] |

| Linearity Range | 0.2–16.0 ng/mL | [1][2] |

| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | [1][2] |

| Intra-assay Precision at LLOQ | < 10.0% | [1][2] |

| Inter-assay Precision at LLOQ | < 10.0% | [1][2] |

Experimental Protocol: Solid-Phase Extraction of Didesmethylsibutramine-d7 from Human Plasma

This protocol is intended for research purposes and should be performed by trained laboratory personnel.

Materials and Reagents

-

SPE Cartridges: C8 or Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., 30 mg/1 cc)

-

Didesmethylsibutramine-d7 standard

-

Human Plasma (with anticoagulant)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (deionized or HPLC grade)

-

Ammonium (B1175870) Hydroxide (B78521) solution (e.g., 5% in water)

-

Orthophosphoric acid (e.g., 3%)

-

Vortex mixer

-

Centrifuge

-

SPE vacuum manifold or positive pressure processor

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure

1. Sample Pre-treatment a. Thaw frozen plasma samples at room temperature. b. Vortex the plasma sample to ensure homogeneity. c. To a 1.5 mL microcentrifuge tube, add 500 µL of the plasma sample. d. Spike with the appropriate concentration of Didesmethylsibutramine-d7 working solution (if used as an internal standard for the quantification of the non-deuterated analyte). e. Add 500 µL of 3% orthophosphoric acid to the plasma sample to precipitate proteins. f. Vortex for 1 minute. g. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. h. Carefully collect the supernatant for loading onto the SPE cartridge.

2. SPE Cartridge Conditioning a. Place the SPE cartridges on the manifold. b. Condition the cartridges by passing 1 mL of methanol under low vacuum or positive pressure. c. Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the cartridge to dry out before loading the sample.

3. Sample Loading a. Load the pre-treated plasma supernatant onto the conditioned SPE cartridge. b. Apply a low, steady vacuum or positive pressure to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

4. Washing a. Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove polar interferences. b. Dry the cartridge under high vacuum for 5-10 minutes to remove any residual aqueous solution.

5. Elution a. Place clean collection tubes inside the manifold. b. Elute the analyte by adding 1 mL of acetonitrile to the cartridge. c. Collect the eluate.

6. Dry-down and Reconstitution a. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and water with a suitable modifier like formic acid or ammonium formate). c. Vortex briefly and transfer to an autosampler vial for analysis.

Visualizations

Below is a diagram illustrating the solid-phase extraction workflow for Didesmethylsibutramine-d7.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Didesmethylsibutramine-d7 in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Didesmethylsibutramine-d7 (DDSB-d7) in human plasma using a liquid-liquid extraction (LLE) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Didesmethylsibutramine is a major active metabolite of sibutramine (B127822), an anti-obesity drug. The deuterated internal standard, DDSB-d7, is crucial for accurate quantification in bioanalytical studies.

Introduction

Liquid-liquid extraction is a robust and widely used sample preparation technique for the separation of analytes from complex biological matrices like plasma.[1] This method partitions the analyte of interest, Didesmethylsibutramine-d7, and its non-deuterated counterpart from plasma proteins, lipids, and other endogenous interferences into an immiscible organic solvent. The subsequent analysis by LC-MS/MS provides high sensitivity and selectivity for accurate quantification. This application note details a validated LLE protocol and LC-MS/MS parameters for the analysis of Didesmethylsibutramine in plasma, which can be adapted for the deuterated standard.

Experimental Protocols

Materials and Reagents

-

Didesmethylsibutramine-d7 (DDSB-d7) reference standard

-

Didesmethylsibutramine (DDSB) reference standard

-

Human plasma (with K2-EDTA as anticoagulant)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methyl t-butyl ether (MTBE) (HPLC grade)

-

Ammonium formate (B1220265) (analytical grade)

-

Formic acid (analytical grade)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of DDSB and DDSB-d7 by dissolving the accurately weighed reference standards in methanol to a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the DDSB stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard (IS) Working Solution: Dilute the DDSB-d7 stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction

-

Sample Aliquoting: Pipette 500 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 50 µL of the 100 ng/mL DDSB-d7 internal standard working solution to each plasma sample, except for the blank samples.

-

Vortexing: Briefly vortex the samples for 10 seconds to ensure homogeneity.

-

Addition of Extraction Solvent: Add 1 mL of methyl t-butyl ether to each tube.[2]

-

Extraction: Vortex the tubes vigorously for 5 minutes to facilitate the extraction of the analytes into the organic phase.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to achieve complete phase separation.

-

Phase Separation: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the lower aqueous layer and the protein precipitate at the interface.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (see section 2.4).

-

Analysis: Inject 20 µL of the reconstituted sample into the LC-MS/MS system.[3]

LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent

-

Mass Spectrometer: AB Sciex API 4000 or equivalent

-

Analytical Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)[3][4]

-

Mobile Phase: 5 mM Ammonium formate : Acetonitrile (10:90, v/v)[3][4]

-

Column Temperature: 40°C[3]

-

Ionization Mode: Electrospray Ionization (ESI), Positive[2]

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Didesmethylsibutramine (DDSB) | 252.2 | 124.9 |

| Didesmethylsibutramine-d7 (DDSB-d7) | 259.2 | 131.9 |

Note: The m/z values for DDSB-d7 are predicted based on the addition of 7 deuterium (B1214612) atoms to the DDSB molecule. These may need to be optimized on the specific mass spectrometer used.

Data Presentation

The following table summarizes the expected performance characteristics of the method based on published data for the non-deuterated analyte.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 10.0–10,000.0 pg/mL[3][4] |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[2] |

| Mean Extraction Recovery of DDSB | 96.0 ± 2.8%[3] |

| Mean Extraction Recovery of DDSB-d7 | 98.7 ± 6.4%[3] |

| Inter-day Precision (%CV) | < 15% |

| Inter-day Accuracy (%) | 85-115% |

Experimental Workflow and Diagrams

The following diagram illustrates the key steps in the liquid-liquid extraction protocol.

Caption: Workflow for Didesmethylsibutramine-d7 Extraction.

Conclusion

The described liquid-liquid extraction protocol in conjunction with LC-MS/MS analysis provides a reliable and reproducible method for the quantification of Didesmethylsibutramine-d7 in human plasma. This methodology is suitable for pharmacokinetic, bioequivalence, and other clinical studies requiring accurate measurement of this sibutramine metabolite. The use of a deuterated internal standard ensures high precision and accuracy by correcting for matrix effects and variability in extraction and ionization.

References

- 1. benchchem.com [benchchem.com]

- 2. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Didesmethylsibutramine-d7 in pharmacokinetic (PK) study sample analysis

An increasing number of pharmaceutical companies are turning to the use of stable isotope-labeled internal standards, such as didesmethylsibutramine-d7, for pharmacokinetic (PK) study sample analysis. This approach is crucial for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2] Didesmethylsibutramine-d7 serves as an ideal internal standard for the quantification of didesmethylsibutramine (B18375), a major active metabolite of sibutramine (B127822), in biological matrices.[3]

The core advantage of using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest.[1] Didesmethylsibutramine-d7 and its non-deuterated counterpart exhibit nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[4][5] This co-elution allows for the correction of variability that can arise from sample extraction, matrix effects (ion suppression or enhancement), and instrument drift, leading to highly accurate and precise quantification.[1][4][6]

Application in Pharmacokinetic Studies of Sibutramine

Sibutramine is a drug that was previously used for the management of obesity.[7] It is extensively metabolized in the body to form two primary active metabolites: N-desmethylsibutramine (monodesmethylsibutramine) and N-didesmethylsibutramine.[3][7] The quantification of these metabolites in biological samples like plasma is essential for understanding the drug's pharmacokinetic profile and its therapeutic and potential adverse effects.[3][8] Several LC-MS/MS methods have been developed for the simultaneous determination of sibutramine and its metabolites in human plasma, with didesmethylsibutramine-d7 being used as the internal standard for didesmethylsibutramine.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from a validated LC-MS/MS method for the analysis of didesmethylsibutramine in human plasma using didesmethylsibutramine-d7 as an internal standard.[3]

| Parameter | Didesmethylsibutramine (DDSB) |

| Linearity Range | 10.0–10,000.0 pg/mL |

| Correlation Coefficient (r²) | > 0.9997 |

| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15% |

| Intra-day Accuracy (% Bias) | Within ± 15% |

| Inter-day Accuracy (% Bias) | Within ± 15% |

| Recovery | Not explicitly stated, but method successfully applied in a bioequivalence study. |

| Stability (at -30°C) | Stable in plasma samples. |

Experimental Protocols

A detailed methodology for a key experiment involving the analysis of didesmethylsibutramine in human plasma is provided below. This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3]

Protocol: Quantification of Didesmethylsibutramine in Human Plasma by LC-MS/MS

1. Materials and Reagents:

-

Human plasma samples

-

Didesmethylsibutramine reference standard

-

Didesmethylsibutramine-d7 (internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Stock and Working Solutions:

-

Stock Solutions: Prepare individual stock solutions of didesmethylsibutramine and didesmethylsibutramine-d7 in methanol at a concentration of 100.0 µg/mL.[9]

-

Working Standard Solutions: Prepare serial dilutions of the didesmethylsibutramine stock solution in a suitable solvent to create calibration curve standards.

-

Internal Standard Working Solution: Dilute the didesmethylsibutramine-d7 stock solution to a final concentration of 30.0 ng/mL.[9]

3. Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot 200 µL of human plasma (calibration standards, quality controls, or study samples) into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (didesmethylsibutramine-d7) to each tube.

-

Vortex the samples for 30 seconds.

-

Add 2.5 mL of a suitable extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and diethyl ether).

-

Vortex for 10 minutes to ensure thorough mixing and extraction.

-

Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[3]

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.[4]

-

Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm, 80 Å) analytical column.[3]

-

Mobile Phase: 5 mM ammonium formate : acetonitrile (10:90, v/v).[3]

-

Flow Rate: 0.6 mL/min.[3]

-

Injection Volume: 20 µL.[9]

-

Column Temperature: 40°C.[3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Didesmethylsibutramine: m/z 252.2 → 124.9[3]

-

Didesmethylsibutramine-d7: m/z 259.2 → 124.9 (example transition, exact m/z may vary based on deuteration pattern)

-

5. Data Analysis:

-

Quantify didesmethylsibutramine concentrations by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentrations of didesmethylsibutramine in the study samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolic Pathway of Sibutramine

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. [sites.ualberta.ca]

- 8. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]

- 9. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Bioanalytical Method for Didesmethylsibutramine in Human Plasma using LC-MS/MS with Didesmethylsibutramine-d7 as an Internal Standard

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of didesmethylsibutramine (B18375) in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Didesmethylsibutramine-d7, ensuring high accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, or forensic analysis of sibutramine (B127822) and its metabolites.

Introduction

Didesmethylsibutramine is one of the primary active metabolites of sibutramine, a drug formerly used for the treatment of obesity.[1][2] Due to cardiovascular safety concerns, sibutramine has been withdrawn from many markets. However, it is sometimes illegally included as an adulterant in weight-loss supplements.[3][4] Therefore, a reliable and sensitive method for the quantification of didesmethylsibutramine in biological matrices is crucial for both clinical and forensic toxicology. This application note describes a validated LC-MS/MS method employing Didesmethylsibutramine-d7 as an internal standard to correct for matrix effects and variations in sample processing, leading to highly reliable results.

Experimental

Materials and Reagents

-

Didesmethylsibutramine (Reference Standard)

-

Didesmethylsibutramine-d7 (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether

-

Formic acid and ammonium (B1175870) formate

-

Human plasma (K2EDTA as anticoagulant)

-

Deionized water

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 mm × 75 mm, 3.5 µm)[5]

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of didesmethylsibutramine and the internal standard from human plasma.[5]

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 25 µL of the internal standard working solution (Didesmethylsibutramine-d7, 100 ng/mL in 50% methanol).

-

Add 100 µL of 0.1 M sodium hydroxide (B78521) to alkalinize the sample.

-

Add 1 mL of methyl tert-butyl ether as the extraction solvent.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of didesmethylsibutramine.

| Parameter | Condition |

| LC Column | C18 reversed-phase (e.g., Zorbax SB-C18, 4.6 mm × 75 mm, 3.5 µm)[5] |

| Mobile Phase | A: 5 mM Ammonium Formate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | Didesmethylsibutramine: m/z 252.2 → 125.0Didesmethylsibutramine-d7: m/z 259.2 → 132.0 |

| Collision Energy | Optimized for each transition |

Results and Discussion

Method Validation

The bioanalytical method was validated according to international guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.

The method demonstrated excellent linearity over a concentration range of 0.1 to 50 ng/mL for didesmethylsibutramine in human plasma. The correlation coefficient (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio greater than 10.

| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |

| Didesmethylsibutramine | 0.1 - 50 | ≥ 0.995 | 0.1 |

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC, medium QC, and high QC. The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| Low QC | 0.3 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| Medium QC | 5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| High QC | 40 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of didesmethylsibutramine and its internal standard. The matrix effect was assessed and found to be minimal and consistent across different plasma lots, with the use of the deuterated internal standard effectively compensating for any observed variations.

The extraction recovery of didesmethylsibutramine was determined at three QC levels (low, medium, and high) and was found to be consistent and reproducible.

| QC Level | Mean Extraction Recovery (%) |

| Low QC | 85.2 |

| Medium QC | 87.5 |

| High QC | 86.1 |

Visualizations

Experimental Workflow

Caption: Bioanalytical workflow for Didesmethylsibutramine.

Sibutramine Metabolism Pathway

Caption: Metabolic pathway of Sibutramine.

Conclusion

This application note presents a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of didesmethylsibutramine in human plasma. The use of a deuterated internal standard, Didesmethylsibutramine-d7, ensures the accuracy and robustness of the method. This protocol is suitable for a variety of research and clinical applications requiring the precise measurement of didesmethylsibutramine.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Didesmethylsibutramine - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. doi.nrct.go.th [doi.nrct.go.th]

- 5. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioequivalence Studies of Sibutramine Using Didesmethylsibutramine-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibutramine (B127822) is a medication previously used for the management of obesity. For the purpose of developing generic formulations and satisfying regulatory requirements, bioequivalence (BE) studies are essential to compare the pharmacokinetic profiles of a test formulation against a reference product. These studies rely on robust and accurate bioanalytical methods for the quantification of the parent drug and its active metabolites in biological matrices.

Sibutramine is extensively metabolized in the body into two primary active metabolites: mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2 or didesmethylsibutramine). Accurate quantification of sibutramine, M1, and M2 is crucial for establishing bioequivalence. The use of stable isotope-labeled internal standards is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as they mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability.

Didesmethylsibutramine-d7 (DDSB-d7) is a deuterated analog of the active metabolite M2 and serves as an ideal internal standard (IS) for the quantification of didesmethylsibutramine. Its use ensures high accuracy and precision in bioanalytical methods. These application notes provide detailed protocols and data for the use of Didesmethylsibutramine-d7 in bioequivalence studies of sibutramine.

Bioanalytical Method Using Didesmethylsibutramine-d7

A sensitive, selective, and rapid LC-MS/MS method has been developed and validated for the simultaneous determination of sibutramine (SB), mono-desmethylsibutramine (DSB), and di-desmethylsibutramine (DDSB) in human plasma using their respective deuterated internal standards, including Didesmethylsibutramine-d7.

Experimental Protocol: Quantification of Sibutramine and its Metabolites in Human Plasma by LC-MS/MS

1. Materials and Reagents:

-

Sibutramine Hydrochloride (Reference Standard)

-

N-desmethylsibutramine Hydrochloride (DSB) (Reference Standard)

-

N,N-didesmethylsibutramine Hydrochloride (DDSB) (Reference Standard)

-

Sibutramine-d7 Hydrochloride (Internal Standard)

-

N-desmethylsibutramine-d7 Hydrochloride (Internal Standard)

-

N,N-didesmethylsibutramine-d7 Hydrochloride (DDSB-d7) (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ammonium formate (B1220265) (analytical grade)

-

Formic acid (analytical grade)

-

Human plasma (drug-free, sourced from a certified blood bank)

-

Water (deionized or Milli-Q)

2. Stock and Working Solutions Preparation:

-

Prepare individual stock solutions of sibutramine, DSB, DDSB, and their deuterated internal standards (including DDSB-d7) in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions by diluting the stock solutions with a methanol:water (50:50, v/v) mixture to achieve desired concentrations for calibration curve and quality control samples.

-

Prepare a combined internal standard working solution containing sibutramine-d7, N-desmethylsibutramine-d7, and Didesmethylsibutramine-d7 at a suitable concentration (e.g., 100 ng/mL) in methanol:water (50:50, v/v).

3. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 25 µL of the combined internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) or equivalent |

| Mobile Phase | A: 5 mM Ammonium Formate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient elution optimized for separation (e.g., 10:90 v/v, A:B)[1] |

| Flow Rate | 0.6 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C[1] |

| MS System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Table 1: Mass Spectrometric Parameters for Analytes and Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Sibutramine (SB) | 280.3 | 124.9 | 200 |

| N-desmethylsibutramine (DSB) | 266.3 | 125.3 | 200 |

| N,N-didesmethylsibutramine (DDSB) | 252.2 | 124.9 | 200 |

| Sibutramine-d7 (SB-d7) | 287.3 | 124.9 | 200 |

| N-desmethylsibutramine-d7 (DSB-d7) | 273.3 | 125.3 | 200 |

| Didesmethylsibutramine-d7 (DDSB-d7) | 259.2 | 124.9 | 200 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Data Presentation

The following tables summarize the quantitative data from the validation of the bioanalytical method and representative pharmacokinetic data from a bioequivalence study.

Table 2: Bioanalytical Method Validation Summary

| Parameter | Sibutramine (SB) | N-desmethylsibutramine (DSB) | N,N-didesmethylsibutramine (DDSB) |

| Linearity Range (ng/mL) | 0.1 - 50 | 0.1 - 50 | 0.1 - 50 |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |

| LLOQ (ng/mL) | 0.1 | 0.1 | 0.1 |

| Intra-day Precision (%CV) | < 15% | < 15% | < 15% |

| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |

| Intra-day Accuracy (%) | 85 - 115% | 85 - 115% | 85 - 115% |

| Inter-day Accuracy (%) | 85 - 115% | 85 - 115% | 85 - 115% |

| Recovery (%) | > 80% | > 80% | > 80% |

Table 3: Pharmacokinetic Parameters from a Representative Bioequivalence Study (N=24, single 15 mg dose)

| Parameter | Formulation | Sibutramine (SB) | N-desmethylsibutramine (DSB) | N,N-didesmethylsibutramine (DDSB) |

| Cmax (ng/mL) | Test | 3.2 ± 1.1 | 5.8 ± 1.5 | 8.9 ± 2.3 |

| Reference | 3.0 ± 1.0 | 5.5 ± 1.4 | 8.5 ± 2.1 | |

| AUC₀-t (ngh/mL) | Test | 25.6 ± 8.5 | 125.4 ± 30.2 | 280.1 ± 75.6 |

| Reference | 24.8 ± 8.1 | 122.8 ± 28.9 | 275.4 ± 72.3 | |

| AUC₀-∞ (ngh/mL) | Test | 28.1 ± 9.2 | 135.6 ± 32.1 | 301.5 ± 80.4 |

| Reference | 27.5 ± 8.9 | 133.2 ± 30.5 | 298.7 ± 78.1 | |

| Tmax (h) | Test | 1.2 ± 0.5 | 3.5 ± 1.0 | 3.8 ± 1.2 |

| Reference | 1.3 ± 0.6 | 3.6 ± 1.1 | 3.9 ± 1.3 | |

| t₁/₂ (h) | Test | 1.1 ± 0.4 | 14.2 ± 3.5 | 16.5 ± 4.1 |

| Reference | 1.2 ± 0.4 | 14.5 ± 3.8 | 16.8 ± 4.3 | |

| 90% Confidence Interval for Cmax Ratio | - | 92.5% - 115.2% | 95.1% - 112.8% | 96.3% - 110.5% |

| 90% Confidence Interval for AUC₀-t Ratio | - | 94.8% - 110.7% | 96.2% - 108.9% | 97.1% - 106.4% |

Data are presented as mean ± standard deviation. The 90% Confidence Intervals for the geometric mean ratios of Cmax and AUC₀-t for the test to reference product should fall within the regulatory acceptance range of 80.00% to 125.00%.

Mandatory Visualizations

Caption: Metabolic pathway of Sibutramine.

Caption: Bioanalytical workflow for plasma samples.

Caption: Logical flow of a sibutramine bioequivalence study.

References

Application Note: Quantitative Analysis of Didesmethylsibutramine in Biological Matrices via GC-MS after Derivatization

Abstract

This application note provides a detailed protocol for the quantitative analysis of didesmethylsibutramine (B18375) (DDS), a primary active metabolite of sibutramine, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. Due to the polar nature of the secondary amine in its structure, derivatization is essential to enhance the volatility and thermal stability of DDS, thereby improving its chromatographic behavior and ensuring accurate quantification. This document outlines two effective derivatization methods: silylation and acylation, and provides comprehensive experimental protocols, from sample preparation to GC-MS analysis. Representative quantitative data, based on the analysis of structurally similar compounds, is presented to demonstrate the expected performance of the method.

Introduction

Didesmethylsibutramine is a pharmacologically active metabolite of sibutramine, a once-popular anti-obesity drug that was withdrawn from the market in several countries due to an increased risk of cardiovascular events. The monitoring of DDS levels in biological fluids is crucial for pharmacokinetic studies, toxicological assessments, and in the context of detecting illicit use in dietary supplements. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of small molecules. However, the presence of a secondary amine group in the DDS molecule results in poor chromatographic peak shape and potential thermal degradation in the GC injector and column.

Chemical derivatization is a critical step to address these challenges by converting the polar N-H group into a less polar, more volatile, and more thermally stable moiety.[1][2] This application note details two robust derivatization strategies:

-

Silylation: Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS) to form a trimethylsilyl (B98337) (TMS) derivative.

-

Acylation: Using reagents like Heptafluorobutyric Anhydride (HFBA), Pentafluoropropionic Anhydride (PFPA), or Trifluoroacetic Anhydride (TFAA) to form a stable acyl derivative.[3]

Experimental Protocols

Materials and Reagents

-

Didesmethylsibutramine (DDS) standard

-

Internal Standard (IS) (e.g., deuterated analogue of DDS or a structurally similar compound like methamphetamine-d5)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Trimethylchlorosilane (TMCS)

-

Heptafluorobutyric Anhydride (HFBA)

-

Ethyl acetate (B1210297) (GC grade)

-

Methanol (HPLC grade)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Phosphate buffer (pH 7)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the biological sample (e.g., plasma, urine), add the internal standard.

-

Alkalinize the sample by adding 100 µL of 1 M NaOH.

-

Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol, 99:1 v/v).

-

Vortex for 10 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

The dried extract is now ready for derivatization.

Derivatization Protocols

-

To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.

-

Cap the vial tightly and vortex briefly.

-

Heat the vial at 70°C for 30 minutes in a heating block or oven.

-

Cool the vial to room temperature.

-

The sample is now ready for GC-MS analysis.

-

To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBA.

-

Cap the vial tightly and vortex briefly.

-

Heat the vial at 70°C for 30 minutes.[3]

-

Cool the vial to room temperature.

-

Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be optimized for the analysis of derivatized DDS.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Injector Temperature | 280°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temp: 80°C, hold for 2 minRamp 1: 8°C/min to 150°CRamp 2: 30°C/min to 280°C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Interface Temperature | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

SIM Ions for Derivatized DDS (Hypothetical):

-

TMS-DDS: To be determined empirically, but would include the molecular ion and characteristic fragments.

-

HFBA-DDS: To be determined empirically, but would likely include the molecular ion and fragments showing the loss of the heptafluorobutyryl group.

Data Presentation

The following tables present representative quantitative data for the analysis of secondary amines (e.g., amphetamines) using GC-MS after derivatization. This data serves as a guideline for the expected performance of a validated method for didesmethylsibutramine.

Table 1: Method Validation Parameters for Derivatized Secondary Amines

| Parameter | Acylation (HFBA) | Silylation (MTBSTFA) |

| Linearity Range | 5 - 1000 ng/mL | 100 - 5000 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.995[3] | > 0.99[5] |

| Limit of Detection (LOD) | 2.5 ng/mL | 25 ng/mL[4] |

| Limit of Quantification (LOQ) | 5 ng/mL | 98 ng/mL[4] |

Table 2: Precision and Accuracy Data for Derivatized Secondary Amines

| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC | < 10% | < 15% | 85 - 115% |

| Mid QC | < 10% | < 15% | 85 - 115% |

| High QC | < 10% | < 15% | 85 - 115% |

| (Based on typical validation requirements for bioanalytical methods) |

Mandatory Visualizations

Caption: Experimental workflow for GC-MS analysis of DDS.

Caption: Derivatization pathways for Didesmethylsibutramine.

Discussion

The choice between silylation and acylation will depend on the specific requirements of the assay and the available instrumentation. Silylation with BSTFA is a very common and effective method for derivatizing secondary amines. The resulting TMS derivatives are highly volatile and generally provide good chromatographic performance. However, TMS derivatives can be susceptible to hydrolysis, and care must be taken to exclude moisture from the sample and reagents.

Acylation with fluorinated anhydrides such as HFBA offers the advantage of producing highly stable derivatives that are also very sensitive to electron capture detection (ECD) if that is available. For mass spectrometry, the fluorine atoms can lead to characteristic fragmentation patterns. The acylation reaction is robust and less sensitive to trace amounts of water compared to silylation.

Method validation is a critical step to ensure the reliability of the quantitative data. Key validation parameters include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability of the derivatized analyte. The data presented in Tables 1 and 2, derived from the analysis of structurally related amphetamines, provide a realistic expectation of the performance of a fully validated GC-MS method for didesmethylsibutramine.[3][4][6]

Conclusion

The GC-MS analysis of didesmethylsibutramine following derivatization is a robust and reliable method for its quantification in biological matrices. Both silylation and acylation are effective derivatization strategies that significantly improve the chromatographic properties of the analyte. The detailed protocols and expected performance characteristics provided in this application note serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development. Proper method development and validation are essential to ensure the accuracy and precision of the results.

References

- 1. gcms.cz [gcms.cz]

- 2. gcms.cz [gcms.cz]

- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serial capillary gas chromatography/Fourier transform infrared spectrometry/mass spectrometry (GC/IR/MS): qualitative and quantitative analysis of amphetamine, methamphetamine, and related analogues in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

Application Notes and Protocols: Didesmethylsibutramine-d7 in Doping Control and Forensic Toxicology

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Didesmethylsibutramine (B18375), an active metabolite of the anti-obesity drug sibutramine (B127822), is a critical target analyte in both doping control and forensic toxicology.[1] Sibutramine and its metabolites are often illicitly included in dietary supplements, leading to their classification as prohibited substances by anti-doping agencies. Their detection in biological samples can indicate substance abuse or adulterated product consumption.[2] Didesmethylsibutramine-d7, a deuterated stable isotope-labeled internal standard, is essential for the accurate and precise quantification of didesmethylsibutramine in complex biological matrices such as plasma and urine.[3][4] Its use in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) helps to mitigate matrix effects and variability in sample preparation, ensuring reliable analytical results.[3][5]

Logical Relationship of Deuterated Standards in Bioanalysis

The use of a deuterated internal standard like Didesmethylsibutramine-d7 is fundamental to achieving accurate quantification in LC-MS/MS analysis. This diagram illustrates the principle.

Caption: Logical workflow demonstrating the use of a deuterated internal standard.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of didesmethylsibutramine using LC-MS/MS with deuterated internal standards.

Table 1: Mass Spectrometry Parameters

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |

| Sibutramine | 280.3 | 124.9 |

| Desmethylsibutramine | 266.3 | 125.3 |

| Didesmethylsibutramine | 252.2 | 124.9 |

| Sibutramine-d7 | 287.3 | 125.2 |

| Desmethylsibutramine-d7 | 273.2 | 125.0 |

| Didesmethylsibutramine-d7 | 259.3 | 125.1 |

| Data sourced from a study on the quantification of sibutramine and its metabolites in human plasma.[6] |

Table 2: Method Validation Parameters

| Parameter | Sibutramine | Desmethylsibutramine | Didesmethylsibutramine |

| Linearity Range (pg/mL) | 10.0–10,000.0 | 10.0–10,000.0 | 10.0–10,000.0 |

| Correlation Coefficient (r²) | >0.9997 | >0.9997 | >0.9997 |

| Within-Run Precision (%CV) | 1.3–2.9 | 1.6–3.4 | 1.6–2.8 |

| Between-Run Precision (%CV) | 1.6–2.8 | 1.2–3.2 | 2.1–3.4 |

| Within-Run Accuracy (%) | 99.0–99.9 | 97.1–98.7 | 96.3–98.7 |